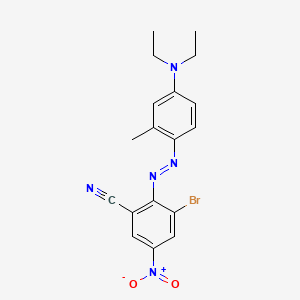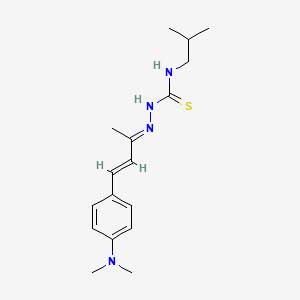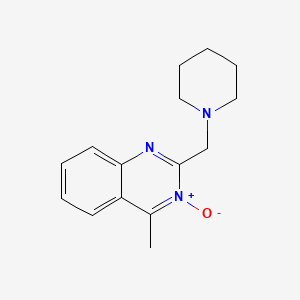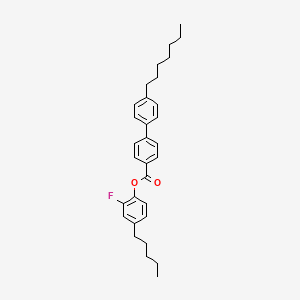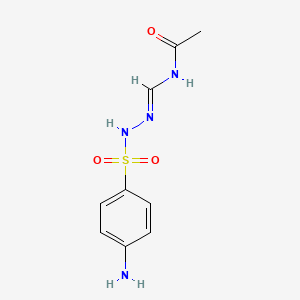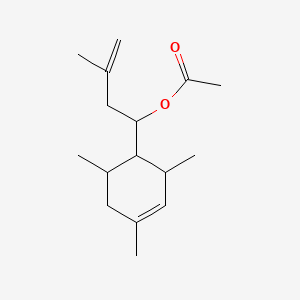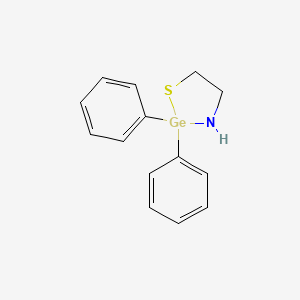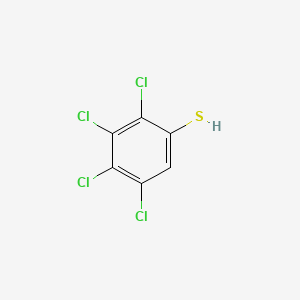
Einecs 299-591-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 299-591-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 299-591-8 can vary depending on the desired purity and application. Generally, the preparation involves multiple steps, including the selection of appropriate starting materials, solvents, and catalysts. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Einecs 299-591-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Einecs 299-591-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism by which Einecs 299-591-8 exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, and signal transduction pathways. The exact mechanism can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Einecs 299-591-8 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties, such as its specific reactivity, stability, and applications. Similar compounds include those with comparable molecular structures and functional groups, which may exhibit similar chemical behaviors .
Properties
CAS No. |
93893-04-0 |
|---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-aminoethanol;4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O4S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4,7H,(H,8,9,10);4H,1-3H2 |
InChI Key |
UBKSQBIBFNYTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


